(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA

PROTAC Covalent Inhibitor Bioconjugation

Standard VHL ligand-linkers with terminal amines cannot conjugate to thiols. This building block features a methanesulfonothioate electrophilic warhead for chemoselective cysteine modification. - **Key application**: Reversible covalent PROTACs via mixed disulfide linkages; orthogonal to amide coupling. - **C10 alkyl linker**: Optimizes passive diffusion and in vivo bioavailability vs. PEG alternatives. - **Supply**: BenchChem provides research-grade material with bulk packaging options.

Molecular Formula C41H62F3N5O10S3
Molecular Weight 938.2 g/mol
Cat. No. B15541368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA
Molecular FormulaC41H62F3N5O10S3
Molecular Weight938.2 g/mol
Structural Identifiers
InChIInChI=1S/C39H61N5O8S3.C2HF3O2/c1-26-34(53-25-42-26)30-19-17-29(18-20-30)23-41-36(46)32-22-31(52-38(48)51-27(2)28(3)54-55(7,49)50)24-44(32)37(47)35(39(4,5)6)43-33(45)16-14-12-10-8-9-11-13-15-21-40;3-2(4,5)1(6)7/h17-20,25,27-28,31-32,35H,8-16,21-24,40H2,1-7H3,(H,41,46)(H,43,45);(H,6,7)/t27?,28?,31-,32+,35-;/m1./s1
InChIKeyYBJISNARARRCQK-STMTXMOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC Building Block Overview


(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA (CAS: 2417370-89-7) is a synthetic E3 ligase ligand-linker conjugate, specifically designed as a versatile building block for Proteolysis Targeting Chimera (PROTAC) research. This compound is composed of three functional modules: (1) an (S,R,S)-AHPC ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recruit the cellular degradation machinery [1]; (2) a C10 alkyl linker, which provides a flexible and hydrophobic spacer to bridge the target protein ligand and the E3 ligase ligand [2]; and (3) a methanesulfonothioate group, a reactive thiol-specific functional handle, which is further connected to the linker via a 3-methylbutanyl acetate moiety. [3]

Unique Functional Handle Advantage


While numerous VHL ligand-linker conjugates with simple terminal amines (e.g., (S,R,S)-AHPC-C10-NH2) are commercially available for standard amide coupling , these cannot directly substitute for the functional capabilities of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA. The critical difference lies in the terminal methanesulfonothioate group, a specialized electrophilic warhead designed for chemoselective, covalent modification of thiols (e.g., cysteine residues). This group enables conjugation strategies that are orthogonal to standard amine/carboxylic acid coupling, allowing for the creation of novel PROTAC architectures, such as reversible covalent degraders [1], or for site-specific conjugation to proteins or other biopolymers bearing a free thiol. This functionality is absent in simple amine-terminated linkers, making this compound a unique and non-interchangeable tool for specific synthetic and biochemical applications.

Key Differentiators from Analogs


Thiol-Reactive Handle for Covalent Conjugation

The presence of a methanesulfonothioate group provides a unique, chemoselective reactive handle for thiols. This functionality is absent in the closest non-functionalized analog, (S,R,S)-AHPC-Me-C10-NH2, which only offers a terminal amine for standard amide coupling. Methanethiosulfonate (MTS) reagents are known to react specifically and rapidly with thiol groups to form mixed disulfides, a reaction that can be reversible. [1] While no quantitative data was found comparing the reaction kinetics of this specific compound, the presence of this group is a qualitative, binary differentiator. It enables entirely new synthetic and biological applications, such as the design of reversible covalent PROTACs [2] or site-specific protein labeling, which are not feasible with a simple amine handle.

PROTAC Covalent Inhibitor Bioconjugation E3 Ligase

Alkyl Linker Optimized for Membrane Permeability

The compound features a hydrophobic C10 alkyl linker, which is known to enhance passive membrane permeability compared to hydrophilic polyethylene glycol (PEG) linkers of similar length. [1] While no direct quantitative comparison was found for this exact compound versus a PEG analog (e.g., (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA, MW: 944.07 g/mol) , the selection of an alkyl linker is a strategic design choice. Literature indicates that alkyl-linked degraders can outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA) at matched lipophilicity, which correlates with improved unbound concentrations in plasma and brain tissue. [1] This C10 alkyl linker was successfully used to create the highly potent and selective MEK1/2 degrader, MS432, which demonstrated good plasma exposure in mice.

PROTAC Linker Chemistry Membrane Permeability Drug Design

In Vivo Validation of the Linker Scaffold

The core (S,R,S)-AHPC-Me-C10-NH2 scaffold is a key component of the PROTAC degrader MS432, a first-in-class, highly selective degrader of MEK1 and MEK2. [1] MS432 displays potent degradation activity in vitro, with DC50 values for MEK1 and MEK2 of 18 ± 7 nM and 11 ± 2 nM in COLO 205 cells, and 56 ± 25 nM and 27 ± 19 nM in UACC257 cells, respectively. Critically, MS432 also demonstrated good plasma exposure in mice, with DC50 values of 31 nM (MEK1) and 17 nM (MEK2) in HT29 cells, validating the in vivo potential of PROTACs built on this C10 alkyl linker-VHL ligand scaffold.

PROTAC In Vivo Pharmacology PK/PD MS432

Recommended Applications


Synthesis of Reversible Covalent PROTACs

This compound is ideally suited for developing a new class of PROTACs where the target protein ligand is attached via a reversible covalent bond. The methanesulfonothioate group can be reacted with a thiol-containing warhead to form a mixed disulfide linkage, creating a PROTAC that can be cleaved under reducing conditions (e.g., in the cytosol) or that is reversible, offering potential advantages in target selectivity and safety. This application leverages the unique chemical handle that differentiates it from other VHL ligand-linker conjugates.

PROTACs with Enhanced Cellular Permeability

The C10 alkyl linker is a key feature for scientists aiming to optimize the cellular permeability of their PROTAC candidates. As the MS432 example demonstrates, this scaffold can be used to build highly potent and selective degraders that achieve good plasma exposure in animal models. [1] Researchers should prioritize this building block over PEG-based alternatives when passive diffusion across cell membranes and in vivo bioavailability are primary project goals. [2]

Site-Specific Bioconjugation and Tool Generation

The methanesulfonothioate group enables the chemoselective conjugation of this VHL ligand-linker module to any protein, peptide, or polymer that bears a free cysteine thiol. This allows for the creation of novel chemical biology tools, such as antibody-PROTAC conjugates [3] or site-specifically labeled proteins for pull-down or imaging studies. This application is distinct from and complementary to the use of amine-reactive handles, expanding the toolkit for targeted protein degradation research.

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